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Compound of Interest

Compound Name: Caspofungin-d4

Cat. No.: B568995 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the deuterium labeling in Caspofungin-
d4, a crucial internal standard for the quantification of the antifungal drug Caspofungin. This

document outlines the precise location of the deuterium atoms, presents relevant quantitative

data, and discusses plausible experimental approaches for its synthesis and characterization.

Introduction to Caspofungin
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin

class.[1][2] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component

of the fungal cell wall, leading to cell lysis and death.[1][2] Caspofungin is effective against a

range of fungal pathogens, including Candida and Aspergillus species.[1] Due to its clinical

significance, accurate quantification in biological matrices is paramount, necessitating the use

of stable isotope-labeled internal standards like Caspofungin-d4 in mass spectrometry-based

assays.[3]

Position of Deuterium Labeling
The deuterium atoms in Caspofungin-d4 are strategically placed on the ethylamino side chain.

Specifically, all four hydrogen atoms on the two carbon atoms of the ethyl group are substituted

with deuterium.
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The formal chemical name for Caspofungin-d4 is: 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-

d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-

ornithine]-pneumocandin B0.[3][4]

This specific labeling on a part of the molecule less susceptible to metabolic alteration ensures

that the deuterated standard co-elutes with the unlabeled drug and exhibits similar ionization

efficiency in mass spectrometry, while being clearly distinguishable by its mass-to-charge ratio.

Quantitative Data
The following table summarizes the key quantitative specifications for commercially available

Caspofungin-d4 (acetate salt).

Parameter Value Reference

Molecular Formula C₅₂H₈₄D₄N₁₀O₁₅ • 2C₂H₄O₂ [3]

Formula Weight 1217.5 g/mol [3]

Isotopic Purity ≥99% deuterated forms (d₁-d₄) [3][4]

Chemical Purity >95% (HPLC) [5]

Visualization of Deuterium Labeling
The following diagram illustrates the chemical structure of Caspofungin, with the positions of

the four deuterium atoms in Caspofungin-d4 highlighted.

Caption: Structure of Caspofungin with Deuterium Labeling on the Ethylamino Side Chain.

Note: Due to the complexity of rendering a full chemical structure in DOT language that is both

accurate and clear, the above diagram provides a simplified representation focusing on the

labeled portion of the molecule. A full structural image would be necessary for complete

chemical detail.

Experimental Protocols
While the precise, proprietary synthesis protocol for commercially available Caspofungin-d4 is

not publicly disclosed, a general methodology can be inferred from standard organic synthesis
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and deuterium labeling techniques.

General Synthesis Workflow
The synthesis would likely involve the coupling of a deuterated building block to an advanced

intermediate of the Caspofungin core structure.

Plausible Synthetic Route for Caspofungin-d4

Deuterated Ethylene Diamine Precursor
(e.g., N-Boc-ethylamine-d4)

Coupling Reaction

Protected Caspofungin Core
(with a reactive site on the ornithine side chain)

Global Deprotection

Purification
(e.g., Preparative HPLC)

Caspofungin-d4

Click to download full resolution via product page

Caption: Plausible synthetic workflow for Caspofungin-d4.

Preparation of the Deuterated Building Block
The key step is the synthesis of the deuterated ethylamine moiety. One plausible route involves

the reduction of a suitable precursor with a deuterium source. For example, the reduction of
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aminoacetonitrile with a deuterium-donating reducing agent or catalytic deuterogenation.

A general procedure for similar transformations could be:

Precursor Synthesis: Preparation of a suitable precursor like N-protected aminoacetonitrile.

Reductive Deuteration: The precursor is subjected to reduction in the presence of a

deuterium source. This could involve:

Catalytic deuteration using deuterium gas (D₂) and a catalyst such as Palladium on carbon

(Pd/C).

Reduction with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

Work-up and Purification: Standard organic chemistry procedures to isolate and purify the

deuterated amine building block.

Coupling and Final Synthesis Steps
The deuterated ethylamine building block, likely with appropriate protecting groups, would then

be coupled to the main Caspofungin cyclic peptide core. The synthesis of the Caspofungin core

itself is a complex multi-step process. The final steps would involve the removal of all protecting

groups and subsequent purification of the final Caspofungin-d4 product, typically by

preparative high-performance liquid chromatography (HPLC).

Analytical Characterization
Confirmation of the deuterium labeling position and isotopic purity would be achieved through a

combination of analytical techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the correct

mass of the deuterated molecule and provide information on the isotopic distribution (d₀ to

d₄).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The absence of signals in the proton NMR spectrum corresponding to the ethyl

group would confirm the successful replacement of protons with deuterium.
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²H NMR: The presence of a signal in the deuterium NMR spectrum would directly show

the location of the deuterium atoms.

¹³C NMR: The carbon signals for the deuterated ethyl group would show characteristic

splitting patterns (due to C-D coupling) and potentially a slight isotopic shift.

Conclusion
Caspofungin-d4 is a critical analytical tool where the four deuterium atoms are located on the

ethyl group of the ethylamino side chain. This specific labeling provides a stable and reliable

internal standard for the accurate quantification of Caspofungin in various research and clinical

settings. While the exact synthetic protocol is proprietary, the preparation can be

conceptualized through established methods of peptide synthesis and deuterium labeling, with

rigorous analytical characterization ensuring the quality of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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